

Application Notes & Protocols: HPLC-UV Quantification of Clopyralid-Olamine

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Compound of Interest

Compound Name: Clopyralid-olamine

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Abstract

This document provides a detailed methodology for the quantitative analysis of **Clopyralid-olamine** using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Clopyralid, a selective herbicide belonging to the pyridine carboxylic acid group, is effective in controlling broadleaf weeds. This application note outlines the necessary reagents, instrumentation, and a comprehensive protocol for the accurate determination of clopyralid in formulated products. The described method is simple, accurate, and reliable for routine analysis.

Chemical Information

Property	Value	Reference
Chemical Name	2-aminoethanol;3,6-dichloropyridine-2-carboxylic acid	[1]
CAS Number	57754-85-5	[2]
Molecular Formula	C8H10Cl2N2O3	[1]
Molecular Weight	253.08 g/mol	[1]
Chemical Structure	Clopyralid moiety bound to an ethanolamine salt	[1][2]

Experimental Protocol

This protocol is designed for the quantification of the clopyralid active ingredient in formulations.

Materials and Reagents

- Clopyralid analytical standard (95% purity or higher): Recrystallized prior to use.
- **Clopyralid-olamine** formulation sample
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Acetic acid (analytical grade)
- Water (triple distilled)
- Ethyl acetate (analytical grade)
- Solid Phase Extraction (SPE) C-18 cartridges
- 0.22 µm PTFE syringe filters

Instrumentation

- HPLC system with a UV detector. A Beckman Gradient HPLC system or equivalent is suitable.
- C-18 analytical column (e.g., Discovery C-18, 5 μm , 150 \times 4.6 mm).
- Integrator or chromatography data system (e.g., HP model 3395).
- Analytical balance
- Volumetric flasks and pipettes
- pH meter
- Nitrogen evaporator
- Vortex mixer
- Centrifuge

Chromatographic Conditions

Parameter	Condition
Column	C-18, 5 μm , 150 x 4.6 mm
Mobile Phase	0.02% Acetic acid in Methanol:Acetonitrile (90:10 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	229 nm
Injection Volume	5 μL (full loop)
Mode	Isocratic

Table adapted from a study on clopyralid formulation analysis.

Preparation of Standard Solutions

- Stock Standard Solution (100 ppm): Accurately weigh and dissolve an appropriate amount of clopyralid analytical standard in the mobile phase to obtain a concentration of 100 ppm.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations of 0.05, 0.1, 0.2, 0.5, and 1.0 ppm.

Sample Preparation

Two methods for sample preparation are presented below:

- Prepare a 100 ppm stock solution by dissolving 0.1 mL of the **clopyralid-olamine** formulation in 100 mL of distilled water.
- From this stock solution, prepare serial dilutions to 0.5, 1, and 2 ppm.
- Condition a C-18 SPE cartridge by washing with 3 mL of acetonitrile followed by 3 mL of methanol.
- Load 0.5 mL of the diluted formulation sample onto the cartridge.
- Wash the cartridge with 2 mL of water and then 1 mL of methanol; discard the washings.
- Elute the analyte with 2 mL of methanol.
- Dry the eluent under a stream of nitrogen and reconstitute the residue in 2 mL of the mobile phase.
- Filter the final solution through a 0.22 μm PTFE syringe filter before HPLC analysis.
- Mix 0.1 mL of the **clopyralid-olamine** formulation with 50 mL of water.
- Perform liquid-liquid extraction three times with ethyl acetate (30 mL, 20 mL, and 10 mL).
- Collect and combine the organic layers.
- Dry the combined organic layer and dissolve the residue in 2 mL of the mobile phase.

- A portion of this solution can be directly analyzed by HPLC, while another portion can be further cleaned up using the SPE procedure described in section 2.5.1.

Calibration Curve

- Inject 5 μ L of each working standard solution in duplicate into the HPLC system.
- Record the peak area from the chromatograms.
- Plot a calibration curve of the average peak area versus the concentration of the standard solutions.
- The correlation coefficient (r^2) for the linearity of the response should be greater than 0.99.[\[3\]](#)

Quantification of Clopyralid in the Sample

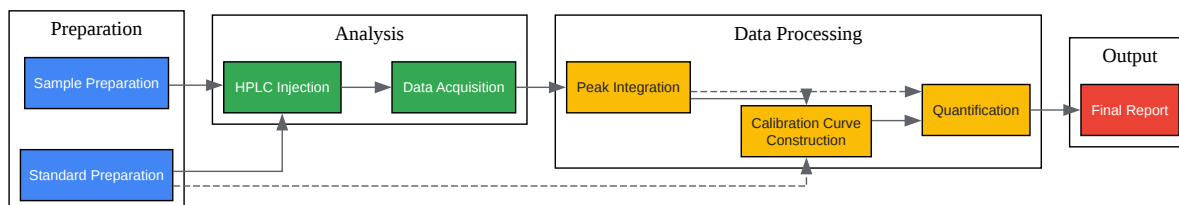
- Inject 5 μ L of the prepared sample solution into the HPLC system.
- Record the peak area of the clopyralid peak.
- Calculate the concentration of clopyralid in the sample using the linear regression equation from the calibration curve.
- The percentage of the active ingredient (a.i.) in the formulation can be calculated by comparing the concentration found in the sample to the concentration of the pure standard.

Method Validation Summary

The following table summarizes typical validation parameters for a similar HPLC method for clopyralid.

Parameter	Typical Result	Reference
Linearity (r^2)	> 0.99	[3]
Recovery	98.3 - 100.1%	
SPE Cleanup Efficiency	98.02 - 98.66%	
Precision (%RSD)	< Predicted Horwitz value	[3]

Experimental Workflow



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Caption: Workflow for HPLC-UV quantification of **Clopyralid-olamine**.

Conclusion

The HPLC-UV method described provides a robust and reliable approach for the quantification of **clopyralid-olamine** in various formulations. The sample preparation steps, including solid-phase or liquid-liquid extraction, ensure a clean sample for analysis, leading to accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of products containing **clopyralid-olamine**.

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